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Compound of Interest

Compound Name: 3-Methanesulfinylbenzoic acid

CAS No.: 90345-62-3

Cat. No.: B2411474

Get Quote

Part 1: Executive Summary & Scientific Rationale
The "Magic Methyl" of Polarity
3-Methanesulfinylbenzoic acid (CAS: 90345-62-3) is a critical fragment in modern medicinal

chemistry, particularly in the design of Kinase Inhibitors and Biaryl Amide scaffolds. Unlike its

sulfide precursor (hydrophobic) or its sulfone analog (strongly electron-withdrawing and rigid),

the sulfoxide moiety offers a unique balance of physicochemical properties:

Chirality: The sulfur atom is a chiral center, offering potential for stereoselective binding

interactions with target proteins (e.g., ALK, EGFR).

Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor, capable of

interacting with backbone amides in the ATP-binding pockets of kinases.

Metabolic Stability: It serves as a metabolic "soft spot," often allowing for predictable

clearance pathways compared to the metabolically inert sulfone.
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This guide provides a validated protocol for the selective synthesis of 3-
methanesulfinylbenzoic acid and its downstream application in generating a biaryl amide

library for drug screening.

Chemical Profile[1][2][3][4]
Property Specification

Chemical Name 3-Methanesulfinylbenzoic acid

CAS Number 90345-62-3

Molecular Formula

Molecular Weight 184.21 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, MeOH, DMF; Sparingly

soluble in water

Key Functional Groups Carboxylic Acid (C-1), Methylsulfinyl (C-3)

Part 2: Validated Synthesis Protocols
Protocol A: Selective Oxidation of 3-(Methylthio)benzoic
Acid
Objective: Synthesize 3-methanesulfinylbenzoic acid from 3-(methylthio)benzoic acid without

over-oxidation to the sulfone.

Mechanism: The challenge in sulfoxide synthesis is preventing the "runaway" oxidation to the

sulfone (

). Sodium Periodate (

) is the reagent of choice for this transformation due to its high selectivity and mild conditions.

Reagents:

Starting Material: 3-(Methylthio)benzoic acid (CAS: 825-99-0)
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Oxidant: Sodium Periodate (

)

Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

Preparation: In a 500 mL round-bottom flask, dissolve 3-(methylthio)benzoic acid (10.0 g,

59.5 mmol) in Methanol (150 mL).

Addition: Add a solution of Sodium Periodate (13.4 g, 62.5 mmol, 1.05 equiv) in Water (150

mL) dropwise over 30 minutes at 0°C (ice bath).

Critical Control Point: Maintain temperature < 5°C during addition to maximize selectivity.

Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (20-25°C)

for 12 hours.

Monitoring: Check by TLC (DCM:MeOH 9:1) or LC-MS. The sulfoxide is more polar than

the sulfide.

Quench & Workup:

Filter the white precipitate (mostly

byproduct) and wash with cold methanol.

Concentrate the filtrate under reduced pressure to remove methanol.

Extract the remaining aqueous phase with Ethyl Acetate (3 x 100 mL). Note: If the product

remains in the aqueous phase due to pH, acidify carefully to pH 3-4 with 1N HCl.

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Expected Yield: 85-92% Characterization:
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1H NMR (DMSO-d6):

2.78 (s, 3H,

), distinct downfield shift from sulfide (

~2.5).

Protocol B: Application in Kinase Inhibitor Scaffold
Synthesis
Objective: Utilize 3-methanesulfinylbenzoic acid in an amide coupling reaction to generate a

biaryl amide scaffold (common in ALK/EGFR inhibitors).

Context: The carboxylic acid is coupled with an amine (e.g., 3-aminopyridine) using HATU. The

sulfoxide group must remain stable during the basic coupling conditions.

Workflow Diagram:

3-(Methylthio)benzoic acid
(Sulfide Precursor)

Selective Oxidation
(NaIO4, MeOH/H2O)

Step 1 3-Methanesulfinylbenzoic acid
(Key Intermediate)

Yield: ~90% Amide Coupling
(HATU, DIPEA, Amine)

Step 2 Biaryl Amide Scaffold
(Kinase Inhibitor Precursor)

Target Molecule

Click to download full resolution via product page

Figure 1: Synthetic workflow from sulfide precursor to bioactive amide scaffold.

Step-by-Step Methodology:

Activation: Dissolve 3-methanesulfinylbenzoic acid (1.0 equiv) in dry DMF (0.2 M

concentration).

Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at RT to form the

active ester.

Coupling: Add the target amine (e.g., 3-aminopyridine, 1.1 equiv).

Reaction: Stir at RT for 4-6 hours.
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Note: The sulfoxide is stable to HATU/DIPEA. Avoid using thionyl chloride (

) for acid chloride generation, as it can reduce the sulfoxide back to the sulfide
(Pummerer-like side reactions).

Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.

Wash with saturated

to remove unreacted acid.

Part 3: Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Over-oxidation to Sulfone
Reaction time too long or

excess oxidant.

Strictly limit

to 1.05 equiv. Monitor LC-MS

at 2h intervals.

Product in Aqueous Phase pH is too high during workup.

The carboxylic acid forms a

salt at neutral pH. Acidify

aqueous layer to pH 3-4 before

extraction.

Pummerer Rearrangement
Use of strong acid anhydrides

or thionyl chloride.

Use mild coupling agents

(HATU, EDC/HOBt). Avoid

heating with acetic anhydride.

Racemization N/A (Usually).

The sulfoxide is chiral. If using

an enantiopure starting

material, avoid high heat

(>100°C) which can cause

thermal racemization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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